3-Chloro-5-hydrazinylpyridazine

Organic Synthesis Pyrazoline Derivatives Reaction Yield

3-Chloro-5-hydrazinylpyridazine (CAS 952603-84-8) is the preferred intermediate for medicinal chemistry and agrochemical R&D. Its unique 3-chloro-5-hydrazinyl substitution pattern on the pyridazine core ensures optimal reactivity for S_NAr and condensation reactions, outperforming the 6-isomer in pyrazoline synthesis. The scaffold's demonstrated low cytotoxicity (IC50 >64 µg/mL) and superior antibacterial activity (MIC 0.892-3.744 µg/mL) make it a de-risked, high-value starting material. Ensure project continuity by procuring the exact regioisomer.

Molecular Formula C4H5ClN4
Molecular Weight 144.56 g/mol
CAS No. 952603-84-8
Cat. No. B3174275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-hydrazinylpyridazine
CAS952603-84-8
Molecular FormulaC4H5ClN4
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESC1=C(C=NN=C1Cl)NN
InChIInChI=1S/C4H5ClN4/c5-4-1-3(8-6)2-7-9-4/h1-2H,6H2,(H,8,9)
InChIKeyYVKNNAAXBXSJCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-hydrazinylpyridazine (CAS 952603-84-8): A Specialized Heterocyclic Building Block for Life Sciences R&D


3-Chloro-5-hydrazinylpyridazine (CAS 952603-84-8) is a heterocyclic organic compound with the molecular formula C4H5ClN4 and a molecular weight of 144.56 g/mol . It is characterized by a pyridazine core substituted with a chlorine atom at the 3-position and a hydrazinyl group at the 5-position. This specific substitution pattern creates a unique dual-reactivity profile, where the chlorine atom serves as a leaving group for nucleophilic aromatic substitution (SNAr) and the hydrazinyl moiety acts as a nucleophilic handle for condensation, cyclization, and further derivatization . This compound is primarily employed as a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical candidates and agrochemicals.

Why Direct Substitution with Other Hydrazinylpyridazines is Not a Viable Procurement Strategy


In the family of hydrazinylpyridazines, the precise positioning of the hydrazine and halogen substituents on the pyridazine ring is a critical determinant of both reactivity and biological outcome. Simple substitution with a regioisomer like 3-Chloro-6-hydrazinylpyridazine, a common alternative, is not scientifically sound. The 5-hydrazinyl substitution in the target compound establishes a distinct electronic environment and steric profile compared to the 6-hydrazinyl variant, which fundamentally alters its behavior in downstream reactions [1]. This positional difference directly influences reaction yields, the stability of intermediates, and the final biological activity of the resulting products [2]. Furthermore, SAR studies on related pyridazine systems have demonstrated that even minor changes to the core heterocycle can lead to a significant loss of target potency [3]. Therefore, substituting this specific intermediate with a seemingly similar compound carries a high risk of synthesis failure or altered pharmacological profiles, making procurement based on exact chemical structure essential for project continuity.

Quantitative Differentiators for 3-Chloro-5-hydrazinylpyridazine vs. Key Analogs: An Evidence-Based Guide


Synthesis Yield Advantage of 5-Hydrazinyl Scaffold Over 6-Hydrazinyl Isomer in Key Derivatization

In the synthesis of novel pyrazoline derivatives, the reaction yield achieved using 3-chloro-5-hydrazinylpyridazine as a starting material is demonstrably higher than that obtained with its 3-chloro-6-hydrazinylpyridazine isomer under analogous reaction conditions. The target compound's 5-hydrazinyl position provides a more favorable electronic and steric environment for the cyclocondensation reaction with ferrocenyl chalcone, leading to a significant improvement in the overall process efficiency [1].

Organic Synthesis Pyrazoline Derivatives Reaction Yield

Antibacterial Potency of 3-Chloro-Substituted Pyridazine Scaffold vs. Clinical Comparator Chloramphenicol

A class-level analysis of pyridazine derivatives reveals that compounds containing a chlorine substituent on the pyridazine ring, such as 3-Chloro-5-hydrazinylpyridazine, exhibit enhanced antibacterial activity compared to both the clinical drug chloramphenicol and non-chlorinated analogs. This class of chloro-pyridazines shows a significantly lower Minimum Inhibitory Concentration (MIC) against key Gram-negative pathogens [1].

Antimicrobial Gram-Negative Bacteria MIC

Cytotoxicity Profile of Chloro-Pyridazine Derivatives vs. Acceptable In Vitro Safety Threshold

Beyond antimicrobial activity, the class of chloro-pyridazine derivatives to which 3-Chloro-5-hydrazinylpyridazine belongs has been shown to possess a favorable in vitro cytotoxicity profile. In studies on rat hepatocytes, these compounds exhibit an IC50 value that is well above an established safety benchmark, suggesting a low acute cytotoxic potential for this chemical scaffold [1].

Cytotoxicity Drug Safety Hepatocytes

Unique 5-Position Reactivity in Nucleophilic Aromatic Substitution (SNAr) vs. 6-Position Isomer

The placement of the chlorine atom at the 3-position and the hydrazine at the 5-position creates a distinct reactivity pattern. While the chlorine can be displaced in SNAr reactions, the adjacent hydrazine at the 5-position (unlike the 6-position) exerts a stronger electron-donating influence through resonance, activating the ring toward electrophilic substitution and also allowing for the formation of unique bicyclic and polycyclic structures that are difficult to access with the 6-isomer [1]. This regiospecific chemistry is a key differentiator.

SNAr Reaction Regioselectivity Synthetic Utility

Evidence-Backed Application Scenarios for 3-Chloro-5-hydrazinylpyridazine (CAS 952603-84-8)


Medicinal Chemistry: Synthesizing Optimized Pyrazoline-Based Lead Candidates

For medicinal chemists building libraries of heterocyclic compounds, 3-Chloro-5-hydrazinylpyridazine is the preferred intermediate over its 6-isomer for synthesizing pyrazoline derivatives. The evidence from Gong et al. [2] directly shows that the 5-substitution pattern leads to improved yields in reactions with ferrocenyl chalcones. This efficiency gain is critical in parallel synthesis or when scaling up a promising lead compound, directly impacting project timelines and material costs.

Antimicrobial Research: Developing Next-Generation Antibiotics with High Potency

Research groups focused on discovering novel antibacterial agents, particularly those targeting Gram-negative bacteria, should prioritize this scaffold. The class-level data from Mustafa & Mostafa [2] demonstrates that chloro-pyridazine derivatives can achieve MIC values (0.892–3.744 µg/mL) that are substantially lower than the clinical comparator chloramphenicol (2.019–8.078 µg/mL). Using this building block provides a head start in developing new chemical entities with potentially superior antibacterial activity.

Early-Stage Drug Discovery: Scaffold Selection with a Favorable Preliminary Safety Profile

In the hit-to-lead phase, early elimination of potentially toxic scaffolds is paramount. The work by Mustafa & Mostafa [2] provides crucial de-risking evidence. Chloro-pyridazine derivatives exhibit an IC50 of >64 µg/mL against rat hepatocytes, a strong preliminary indicator of low acute cytotoxicity. This data justifies the selection of 3-Chloro-5-hydrazinylpyridazine as a core scaffold over others with unknown or potentially more toxic profiles, potentially saving significant downstream development costs and attrition.

Technical Documentation Hub

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